molecular formula C5H8ClF2N B2866817 N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride CAS No. 2411284-22-3

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride

Cat. No.: B2866817
CAS No.: 2411284-22-3
M. Wt: 155.57
InChI Key: PBYJGCLFFDGNRI-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride is an organic compound characterized by a propargylamine (prop-2-yn-1-amine) backbone substituted with a 2,2-difluoroethyl group and a hydrochloride counterion. The propargyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and pharmaceutical synthesis. The difluoroethyl substituent enhances electronegativity and metabolic stability, while the hydrochloride salt improves solubility and crystallinity for purification .

Properties

IUPAC Name

N-(2,2-difluoroethyl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSUVFJFBILRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process is carefully monitored to ensure consistent quality and compliance with safety regulations .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The prop-2-yn-1-amine moiety can participate in covalent bonding with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

The structural and functional analogs of N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride include variations in the amine backbone, fluorination patterns, and substituent groups. Below is a systematic comparison:

Structural Analogs
Compound Name Molecular Formula Key Structural Features Applications/Notes Reference IDs
N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride C₅H₈ClF₂N Propargylamine + 2,2-difluoroethyl + HCl Likely intermediate for drug synthesis -
(2S)-1-aminopropan-2-ylamine dihydrochloride C₅H₁₄Cl₂F₂N₂ Chiral amine + difluoroethyl + 2 HCl Pharmaceutical intermediate (Parchem)
N-(2,2-Difluoroethyl)cyclopropanamine hydrochloride C₅H₁₀ClF₂N Cyclopropane ring + difluoroethyl + HCl Building block for fluorinated drugs
(2-2-Difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N Isopropylamine + difluoroethyl + HCl Life science research material
2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride C₄H₉ClF₂N₂O Acetamide backbone + difluoroethyl + HCl Synthetic intermediate

Key Observations :

  • Backbone Flexibility : The propargyl group in the target compound distinguishes it from cyclopropane () or isopropyl () analogs, offering distinct reactivity in alkyne-based couplings.
  • Fluorination : All analogs retain the 2,2-difluoroethyl group, which enhances electronegativity and resistance to oxidative metabolism.
  • Salt Forms : Hydrochloride salts are common, improving solubility for purification and formulation.
Physicochemical Properties
  • Molecular Weight : The target compound (MW: 163.6 g/mol) is lighter than the dihydrochloride analog (MW: 223.1 g/mol, ) due to fewer chloride ions.
  • Polarity : The propargyl group increases polarity compared to isopropyl () or cyclopropane () derivatives, impacting solubility in polar solvents.

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